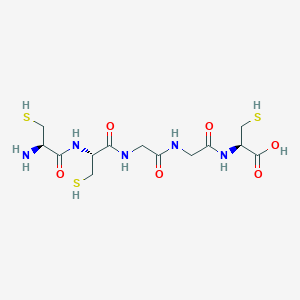

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine

Description

Properties

CAS No. |

918412-72-3 |

|---|---|

Molecular Formula |

C13H23N5O6S3 |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

(2R)-2-[[2-[[2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C13H23N5O6S3/c14-6(3-25)11(21)18-7(4-26)12(22)16-1-9(19)15-2-10(20)17-8(5-27)13(23)24/h6-8,25-27H,1-5,14H2,(H,15,19)(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t6-,7-,8-/m0/s1 |

InChI Key |

CBEJAIYRFLEMLO-FXQIFTODSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |

Canonical SMILES |

C(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then sequentially coupled using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a controlled manner, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Oxidation and Disulfide Bond Formation

The thiol groups of cysteine residues undergo oxidation to form intra- or intermolecular disulfide bonds. This reaction is central to the peptide’s structural dynamics:

-

Mechanism : Oxidation of two thiols (-SH) yields a disulfide (-S-S-) bond, releasing two protons and two electrons. This process is often catalyzed by transition metals (e.g., Cu²⁺, Fe³⁺) or enzymatic systems .

-

Reactivity : The sequence proximity of cysteine residues (e.g., Cys¹, Cys², and Cys⁵) influences disulfide bond patterns. Intramolecular bonds stabilize peptide conformation, while intermolecular bonds enable dimerization or polymer formation .

-

Reversibility : Disulfide bonds are reduced back to thiols by agents like glutathione (GSH) or dithiothreitol (DTT), restoring redox activity .

Key Data :

| Reaction Type | Conditions | Products | Catalysts |

|---|---|---|---|

| Oxidation | Aerobic, pH 7–8 | Disulfide bonds | Cu²⁺, Fe³⁺ |

| Reduction | DTT/GSH, pH 7–8 | Free thiols | Enzymes (e.g., thioredoxin) |

Nucleophilic Substitution and Bioconjugation

Cysteine thiols act as nucleophiles, enabling site-specific modifications:

-

S-Arylation : Au(III)-aryl reagents selectively target cysteine thiols for S-arylation, forming stable thioether bonds. This reaction proceeds via a Au(III)/Au(I) redox pathway, involving:

-

Chemoselectivity : Thiols are preferred over amines or carboxylates due to their lower pKa (~8.5) and higher nucleophilicity .

Example Reaction :

Reactivity with Aldehydes

Cysteine residues react with aldehydes to form thiazolidine derivatives:

-

Mechanism : Condensation of the thiol group with aldehydes (e.g., formaldehyde) generates 2-alkyl/aryl-thiazolidine-4-carboxylic acids. This reaction is reversible and pH-dependent .

-

Biological Relevance : Such adducts may regulate peptide bioavailability or act as metabolic intermediates .

Reaction Equation :

Redox Cycling and Antioxidant Activity

The peptide’s thiols participate in antioxidant reactions by scavenging reactive oxygen species (ROS):

-

Glutathione Synthesis : Cysteine serves as a rate-limiting precursor for glutathione (GSH), a major cellular antioxidant .

-

Direct ROS Neutralization : Thiols reduce hydrogen peroxide (H₂O₂) or hydroxyl radicals (·OH), forming oxidized disulfides or sulfenic acids .

Key Pathway :

Metal Coordination and Chelation

Cysteine thiols bind transition metals, influencing both peptide stability and metal bioavailability:

-

Copper Interactions : Cu²⁺ catalyzes thiol oxidation to disulfides but may also form insoluble copper-cysteine complexes, reducing cellular uptake .

-

Iron Binding : Fe³⁺-cysteine complexes can propagate oxidative stress via Fenton reactions .

Comparative Reactivity with Related Compounds

The peptide’s extended structure enhances reactivity compared to simpler cysteine derivatives:

Factors Influencing Reactivity

-

pH : Thiol pKa (~8.5) dictates deprotonation and nucleophilicity. Lower pKa (e.g., in α-helices) increases reactivity .

-

Metal Ions : Cu²⁺/Fe³⁺ accelerate oxidation but may induce precipitation .

-

Sequence Context : Glycine spacers (Gly-Gly) enhance conformational flexibility, affecting disulfide bond accessibility.

Scientific Research Applications

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular redox regulation and signaling pathways.

Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.

Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These reactions play a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress. The compound can interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular attributes of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine and related compounds:

Key Observations:

- Chain Length and Complexity : The target compound is intermediate in size between smaller dipeptides (e.g., Cysteinylglycine) and larger peptides like the 16-residue chain in . Its three cysteine residues allow for more complex disulfide bonding than Cysteinylglycine but fewer than Linaclotide’s three disulfide bridges .

- Disulfide Bond Potential: While Linaclotide’s metabolite has three defined disulfide bonds, the target compound’s three cysteines could form one intramolecular bond (leaving one free thiol) or a cyclic structure with two bonds, depending on oxidation conditions .

- Functional Groups: Unlike S-Allyl-L-cysteine, which has a non-peptide allyl modification, the target compound retains peptide bonds, emphasizing its role in structural or redox contexts .

Functional and Application Comparisons

- Cysteinylglycine (CAS 19246-18-5) : Acts as a metabolite in glutathione breakdown, participating in cellular redox regulation. Its simplicity limits its utility in complex peptide-based therapeutics .

- Linaclotide Metabolite MM 419447 : A pharmacologically active metabolite with structured disulfide bonds, used in treating gastrointestinal disorders. Its stability and specificity highlight the importance of disulfide connectivity .

- S-Allyl-L-cysteine : Used in laboratory research for its antioxidant properties but carries safety risks (e.g., skin sensitization) .

- Acetylcysteine/N-Acetylcysteine: Non-peptide cysteine derivatives used as mucolytic agents and antidotes for acetaminophen overdose. Their acetyl groups enhance solubility and bioavailability compared to peptide-bound cysteines .

Biological Activity

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine (referred to as L-Cys-Gly) is a complex peptide derived from cysteine, a non-essential amino acid known for its critical biological functions. This article explores the biological activities of L-Cys-Gly, focusing on its roles in cellular processes, potential therapeutic applications, and mechanisms of action.

Overview of Cysteine and Its Derivatives

Cysteine is characterized by the presence of a thiol group (-SH), which imparts unique biochemical properties. It plays a vital role in protein structure stabilization through disulfide bond formation and serves as a precursor for several important biomolecules, including glutathione, taurine, and hydrogen sulfide (H₂S) . The reactivity of cysteine's thiol group enables it to participate in redox reactions, making it crucial for cellular signaling and antioxidant defense .

Biological Functions of L-Cys-Gly

1. Antioxidant Activity

L-Cys-Gly exhibits significant antioxidant properties by contributing to the synthesis of glutathione, a major intracellular antioxidant. This function helps in mitigating oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .

2. Protein Synthesis and Regulation

As a building block for proteins, L-Cys-Gly is involved in various cellular processes, including protein synthesis and post-translational modifications. The presence of cysteine residues in proteins is essential for maintaining their structural integrity and functional activity .

3. Modulation of Cellular Signaling

The thiol group in L-Cys-Gly can undergo oxidation to form disulfide bonds, which are crucial for the structural configuration of proteins involved in signaling pathways. This modulation affects various cellular functions, including cell proliferation, differentiation, and apoptosis .

L-Cys-Gly acts through several mechanisms:

- Redox Regulation : By participating in redox reactions, L-Cys-Gly influences the redox state of cells, impacting signaling pathways that regulate cell survival and apoptosis .

- Sulfhydration : L-Cys-Gly can donate sulfhydryl groups to target proteins, leading to sulfhydration—a modification that can alter protein function and activity .

- Metal Chelation : The presence of sulfur in cysteine allows it to chelate metal ions, potentially reducing metal toxicity and contributing to cellular homeostasis .

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potential of L-Cys-Gly:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine to prevent premature disulfide bond formation?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Protect cysteine thiols with acid-labile groups (e.g., trityl) or orthogonal protecting groups (e.g., Acm) during synthesis. After chain assembly, perform oxidative folding in ammonium bicarbonate buffer (pH 8.0) with a glutathione redox system (reduced:oxidized = 10:1). Purify via reversed-phase HPLC (RP-HPLC) using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to isolate the correct disulfide isomer .

Q. Which analytical techniques are critical for confirming the purity and structure of this peptide?

- Methodological Answer :

- Mass Spectrometry : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., expected ~500–600 Da range for similar peptides) .

- HPLC : Analytical RP-HPLC with UV detection at 214 nm for purity assessment (>95% purity threshold).

- NMR : 2D NMR (e.g., ¹H-¹³C HSQC, TOCSY) in deuterated DMSO to resolve backbone and sidechain conformations .

Q. How should researchers optimize storage conditions to maintain peptide stability?

- Methodological Answer : Lyophilize the peptide and store at -80°C under inert gas (argon). For solutions, use degassed buffers with 1 mM EDTA and 5% DMSO to minimize oxidation. Monitor free thiol content via Ellman’s assay (412 nm absorbance) and add reducing agents (e.g., 50 µM TCEP) for long-term stability .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity across assay systems be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding kinetics with cell-based activity assays (e.g., luciferase reporters).

- Redox Control : Standardize assay buffers with defined glutathione (GSH/GSSG) ratios to account for redox sensitivity.

- Purity Verification : Use LC-MS to confirm compound integrity under assay conditions (e.g., pH, temperature) .

Q. What experimental approaches elucidate the peptide’s conformational dynamics in solution?

- Methodological Answer :

- Circular Dichroism (CD) : Perform temperature-dependent scans (190–260 nm) to detect secondary structure changes (e.g., β-turn formation).

- Molecular Dynamics (MD) : Simulate conformational flexibility in explicit solvent models (e.g., TIP3P water) using AMBER or GROMACS.

- NMR Relaxation : Measure ¹H T₁/T₂ relaxation times to assess backbone mobility and solvent accessibility .

Q. What methodologies are effective for studying redox-dependent interactions with cellular proteins?

- Methodological Answer :

- Biotin-Switch Assay : Detect S-nitrosylation or disulfide exchange by blocking free thiols with methyl methanethiosulfonate (MMTS), followed by ascorbate-dependent biotinylation.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities under varying redox potentials (e.g., 1:1 to 10:1 GSH/GSSG ratios).

- Mutagenesis : Replace cysteine residues (e.g., Cys→Ser) to identify redox-critical interaction sites .

Data Reporting Guidelines

- Structural Characterization : Report molecular formula (e.g., C₁₈H₂₈N₆O₈S₂), exact mass, and disulfide connectivity using tandem MS/MS fragmentation .

- Redox Behavior : Include cyclic voltammetry data (e.g., oxidation potential at ~0.5 V vs. Ag/AgCl) or thiol pKa values from pH-dependent UV titration .

- Biological Assays : Provide dose-response curves (IC₅₀/EC₅₀), statistical significance (p < 0.05), and negative controls (e.g., scrambled peptide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.